2-(Difluoromethoxy)-1-isothiocyanato-4-methylbenzene
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Overview
Description
2-(Difluoromethoxy)-1-isothiocyanato-4-methylbenzene is an organic compound that features both difluoromethoxy and isothiocyanato functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-1-isothiocyanato-4-methylbenzene typically involves the introduction of the difluoromethoxy group and the isothiocyanato group onto a benzene ring. One common method involves the reaction of a suitable precursor, such as 4-methylphenol, with difluoromethylating agents to introduce the difluoromethoxy group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, specific solvents, and temperature control to facilitate the reactions efficiently. The scalability of the process is also considered to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-1-isothiocyanato-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanato group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The difluoromethoxy group can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
2-(Difluoromethoxy)-1-isothiocyanato-4-methylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-1-isothiocyanato-4-methylbenzene involves its interaction with molecular targets such as enzymes and proteins. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The difluoromethoxy group can influence the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)-1-isothiocyanato-4-chlorobenzene
- 2-(Difluoromethoxy)-1-isothiocyanato-4-nitrobenzene
- 2-(Difluoromethoxy)-1-isothiocyanato-4-ethylbenzene
Uniqueness
2-(Difluoromethoxy)-1-isothiocyanato-4-methylbenzene is unique due to the presence of both difluoromethoxy and isothiocyanato groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack one of these functional groups .
Properties
IUPAC Name |
2-(difluoromethoxy)-1-isothiocyanato-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NOS/c1-6-2-3-7(12-5-14)8(4-6)13-9(10)11/h2-4,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STGJWEVIDZOIID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C=S)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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